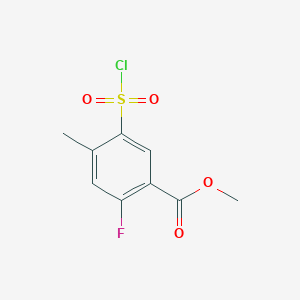

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO4S/c1-5-3-7(11)6(9(12)15-2)4-8(5)16(10,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUVXJKBMBNNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate typically involves multiple steps. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the chlorosulfonyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form sulfonamides or other reduced products.

Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chlorosulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce sulfonic acids.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer properties. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.35 ± 0.04 |

| Caco-2 | 0.54 ± 0.04 |

| AGS | >50 |

| PANC-1 | >50 |

| SMMC-7721 | 22.92 ± 2.16 |

| HIEC | >50 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, promoting apoptosis through modulation of key signaling pathways such as PI3K/AKT/mTOR . This suggests that methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Preliminary screenings indicate that compounds with similar structures exhibit varying degrees of antibacterial effects; however, specific data on the antimicrobial efficacy of this compound are still limited and warrant further investigation .

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of related compounds to elucidate factors contributing to their biological activity. For example, modifications in substituents on the aromatic ring significantly affect both cytotoxicity and selectivity towards cancer cells . Such insights are crucial for guiding future synthetic efforts aimed at optimizing the therapeutic profile of this compound.

Applications in Research

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique functional groups allow for further derivatization, making it a versatile building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Differences

Physical and Chemical Properties

Table 2: Physical Properties and Reactivity

Biological Activity

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoate structure. This unique combination contributes to its reactivity and biological activity. The chlorosulfonyl group can act as an electrophile, making the compound capable of interacting with various biomolecules.

Biological Activity Overview

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate moderate to potent activity against both gram-positive and gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

These results suggest that the compound could serve as a lead molecule for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, showing promising cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy .

The biological activity of this compound can be attributed to its ability to modify cellular proteins through electrophilic interactions. The chlorosulfonyl group reacts with nucleophilic sites on proteins, potentially leading to altered protein function and signaling pathways involved in cell growth and survival .

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the compound's effectiveness against multi-drug resistant strains. The results highlighted its potential as an alternative treatment option for resistant infections, showing superior activity compared to conventional antibiotics .

- Cancer Cell Line Evaluation : Another investigation focused on the compound's effects on breast cancer cells. It was found to significantly reduce cell viability and induce apoptosis through caspase activation, marking it as a candidate for further development in cancer therapeutics .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify the ester methyl group (δ ~3.9 ppm for ¹H; ~52 ppm for ¹³C) and aromatic protons (split patterns due to fluorine coupling) .

- ¹⁹F NMR : Detect the fluorine environment (δ ~-110 ppm for meta-fluorine in sulfonyl contexts) .

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) and ester (C=O at ~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic clusters from chlorine .

Advanced Tip : X-ray crystallography (as in related benzoate esters) resolves steric effects of substituents .

Advanced: How can competing side reactions during chlorosulfonation be mitigated?

Methodological Answer :

Common side reactions include over-chlorination or hydrolysis of the chlorosulfonyl group. Mitigation strategies:

- Temperature Control : Maintain reflux conditions (60–80°C) to balance reactivity and selectivity .

- Catalyst Optimization : Add catalytic DMF (0.5–1% v/v) to enhance SOCl₂ efficiency while avoiding ester hydrolysis .

- Byproduct Analysis : Use LC-MS to detect sulfonic acid intermediates (retention time shifts) and adjust stoichiometry.

Contradiction Note : SOCl₂ may outperform PCl₅ in polar aprotic solvents (e.g., DMF) for sterically hindered substrates .

Advanced: What computational approaches predict the reactivity of the chlorosulfonyl group?

Q. Methodological Answer :

- DFT Calculations : Model the electrophilic character of the sulfonyl chloride using Gaussian or ORCA. The LUMO map highlights electron-deficient regions for nucleophilic attack (e.g., amine coupling) .

- Molecular Dynamics : Simulate solvation effects in common solvents (e.g., THF vs. DCM) to predict reaction pathways.

Case Study : PubChem’s SMILES (C1=CC(=C(C=C1F)C)S(=O)(=O)Cl)C(=O)OC guides in silico docking studies for drug-target interactions .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves, goggles, and a fume hood due to lachrymatory and moisture-sensitive properties .

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass to prevent decomposition.

- Waste Disposal : Quench residual chlorosulfonyl groups with ice-cold NaHCO₃ before transferring to halogenated waste containers .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Q. Methodological Answer :

- Sulfonamide Prodrugs : React with amines (e.g., morpholine) to form sulfonamides, a key motif in kinase inhibitors .

- Peptide Coupling : Activate carboxylates via sulfonyl chloride intermediates for solid-phase peptide synthesis (SPPS).

Case Study : Analogous chlorosulfonyl benzoates are precursors to diuretics like furosemide derivatives .

Advanced: How do steric and electronic effects of substituents influence reactivity?

Q. Methodological Answer :

- Steric Effects : The 4-methyl group hinders nucleophilic attack at the 5-position, favoring para-substitution in Suzuki couplings .

- Electronic Effects : The electron-withdrawing fluorosulfonyl group directs electrophilic substitution to the 3-position.

Experimental Validation : Competitive coupling studies with aryl boronic acids (e.g., 4-methylphenylboronic acid) quantify regioselectivity .

Basic: What purification methods are optimal for isolating this compound?

Q. Methodological Answer :

- Recrystallization : Use ethyl acetate/hexane (1:3) to isolate crystalline product.

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → 20% EtOAc) to remove sulfonic acid byproducts.

Yield Optimization : Pre-purify intermediates (e.g., methyl 2-fluoro-4-methylbenzoate) to ≥98% before sulfonation .

Advanced: How can reaction contradictions in literature be resolved?

Q. Methodological Answer :

- Variable Analysis : Compare reported yields for SOCl₂ vs. PCl₅ under identical solvent systems (e.g., benzene vs. DMF) .

- DoE (Design of Experiments) : Apply factorial design to optimize temperature, catalyst, and stoichiometry.

Case Study : Conflicting chlorination efficiencies may arise from trace moisture in solvents—validate via Karl Fischer titration .

Advanced: What role does this compound play in synthesizing sulfonate esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.